molecular formula C15H11ClN4OS B12058125 3-(3-Chlorophenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478255-25-3

3-(3-Chlorophenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12058125
CAS No.: 478255-25-3
M. Wt: 330.8 g/mol
InChI Key: CAWBPPIPRCVYLQ-BIDZZBNBSA-N
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Description

5-(3-CL-PHENYL)-4-((3-(2-FURYL)-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

CAS No.

478255-25-3

Molecular Formula

C15H11ClN4OS

Molecular Weight

330.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H11ClN4OS/c16-12-5-1-4-11(10-12)14-18-19-15(22)20(14)17-8-2-6-13-7-3-9-21-13/h1-10H,(H,19,22)/b6-2+,17-8+

InChI Key

CAWBPPIPRCVYLQ-BIDZZBNBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2/N=C/C=C/C3=CC=CO3

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2N=CC=CC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-CL-PHENYL)-4-((3-(2-FURYL)-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenyl hydrazine, furfural, and thiourea.

    Condensation Reaction: The first step involves the condensation of 3-chlorophenyl hydrazine with furfural to form the corresponding hydrazone.

    Cyclization: The hydrazone is then subjected to cyclization with thiourea under acidic or basic conditions to form the triazole ring.

    Final Product: The final product, 5-(3-CL-PHENYL)-4-((3-(2-FURYL)-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL, is obtained after purification.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The triazole ring can participate in substitution reactions, where various substituents can be introduced at different positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated triazoles, alkylated triazoles.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: It can be incorporated into polymers and materials with specific properties.

Biology

    Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it a potential candidate for developing new antibiotics.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms.

Medicine

    Drug Development: The compound’s unique structure makes it a potential lead compound for developing new drugs targeting specific diseases.

    Cancer Research: It may have anticancer properties, contributing to the development of new cancer therapies.

Industry

    Agriculture: The compound can be used in the development of agrochemicals, such as pesticides and herbicides.

    Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active ingredients.

Mechanism of Action

The mechanism of action of 5-(3-CL-PHENYL)-4-((3-(2-FURYL)-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring and the thiol group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A basic triazole compound with diverse biological activities.

    3-Amino-1,2,4-triazole: Known for its herbicidal properties.

    4-Phenyl-1,2,4-triazole-3-thiol:

Uniqueness

5-(3-CL-PHENYL)-4-((3-(2-FURYL)-2-PROPENYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL stands out due to its unique combination of a chlorophenyl group, a furan ring, and a triazole-thiol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

3-(3-Chlorophenyl)-4-((3-(furan-2-yl)allylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal domains. The compound belongs to the class of triazoles, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C15H11ClN4OS
  • CAS Number : 478255-25-3
  • Molecular Weight : 330.79 g/mol
  • Synonyms : STK586182, AKOS002175127

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its antimicrobial properties. The following sections summarize key findings from recent research.

1. Antibacterial Properties

Research indicates that derivatives of 1,2,4-triazole, including the studied compound, exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. A study reported the Minimum Inhibitory Concentration (MIC) values for various triazole derivatives, including those similar to our compound:

Bacterial Strain MIC (µg/mL)
Escherichia coli31.25 - 62.5
Staphylococcus aureus31.25 - 62.5
Pseudomonas aeruginosa62.5 - 125
Candida albicans62.5 - 125

These results suggest that the compound shows promising antibacterial activity comparable to established antibiotics .

2. Antifungal Activity

In addition to its antibacterial effects, the compound has demonstrated antifungal properties. The screening showed effective inhibition against fungal strains at similar concentrations as those observed for bacterial strains, highlighting its broad-spectrum activity .

The mechanism by which triazoles exert their biological effects often involves the inhibition of key enzymes in microbial pathways. For instance, studies have indicated that triazole derivatives can inhibit DNA gyrase, an essential enzyme for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of triazole derivatives:

  • Study on Triazole Derivatives : A comprehensive study synthesized various S-substituted derivatives of triazoles and evaluated their antimicrobial activity. The findings indicated that modifications on the sulfur atom did not significantly alter the antimicrobial efficacy but highlighted the importance of substituents on the phenyl ring .
  • Molecular Docking Studies : Molecular docking studies revealed that triazole compounds can effectively bind to target proteins involved in bacterial resistance mechanisms, suggesting a potential pathway for overcoming antibiotic resistance .

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